3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-10-17(11-9-16)15-23-13-4-6-19(21(23)25)22(26)24-14-12-18-5-2-3-7-20(18)24/h2-11,13H,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWYIZPTLWFTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline-1-carbonyl chloride, which is then reacted with 1-(4-methylbenzyl)pyridin-2(1H)-one under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indoline and pyridine structures exhibit significant anticancer properties. For example, derivatives of indoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel indoline derivatives that demonstrated potent cytotoxic effects against several cancer cell lines, suggesting that 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one could serve as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features allow it to interact with microbial enzymes or cellular targets, potentially leading to antimicrobial activity. Research has shown that similar indoline-based compounds exhibit antibacterial and antifungal activities. A study reported the synthesis of indole derivatives with promising activity against resistant strains of bacteria, indicating the potential for this compound in treating infections caused by multidrug-resistant pathogens .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of indole derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving indoles and pyridine derivatives. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route A | Indole, Acetic Anhydride | Reflux in DMF | 85% |
| Route B | Pyridine derivative, Carbonyl compound | Microwave irradiation | 90% |
| Route C | Indole, Benzyl chloride | Base-catalyzed reaction | 75% |
These synthetic routes highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.
Case Studies
Several case studies illustrate the compound's potential:
- Study on Anticancer Activity: A recent investigation evaluated the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
- Antimicrobial Evaluation: In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased antibacterial potency, suggesting avenues for optimizing the structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and pyridinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among pyridin-2(1H)-one derivatives include:
- 3-Position Substitution : The indoline-1-carbonyl group in the target compound contrasts with benzimidazole (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, ) or aryl/heteroaryl groups (e.g., anti-allodynic agents, ). The indoline moiety may enhance binding to aromatic or hydrophobic pockets in target proteins compared to planar benzimidazole rings .
- 1-Position Substitution : The 4-methylbenzyl group differs from substituents like 3-(methylsulfanyl)phenyl () or 2-chloroethyl (). Methyl groups improve metabolic stability compared to halogens or sulfur-containing groups, which may influence bioavailability .
Table 1: Comparative Analysis of Pyridin-2(1H)-one Derivatives
Key Observations:
- Substituent Effects on Bioactivity: The indoline-1-carbonyl group (target compound) may offer superior binding affinity compared to benzimidazole () due to its fused bicyclic structure, which restricts rotation and stabilizes protein interactions.
- Synthetic Considerations :
- The synthesis of similar compounds often involves BH3·THF-mediated reductions () or trifluoromethylation (), suggesting feasible routes for modifying the target compound’s substituents .
Biological Activity
3-(Indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indoline moiety, a pyridinone framework, and a 4-methylbenzyl substituent. This specific arrangement of functional groups contributes to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Indoline Moiety | A bicyclic structure contributing to biological activity |
| Pyridinone Framework | Known for various pharmacological properties |
| 4-Methylbenzyl Group | Enhances lipophilicity and potential receptor interactions |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other indole derivatives known for their anticancer properties.
- Receptor Modulation : By binding to certain receptors, the compound could alter signaling pathways associated with inflammation or cancer progression.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study Overview
- Anticancer Activity : A study demonstrated that indole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
- Antimicrobial Efficacy : Research on similar pyridinone compounds revealed broad-spectrum antimicrobial activity, suggesting that this compound may share these properties.
- Inflammation Modulation : In vitro studies indicated that compounds with indole structures can suppress pro-inflammatory cytokines, hinting at potential anti-inflammatory applications.
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole | Aromatic heterocycle | Anticancer, antimicrobial |
| Isatin | Carbonyl derivative of indole | Antimicrobial, anticancer |
| Pyridinone | Pyridine ring with carbonyl | Diverse pharmacological properties |
Q & A
Q. What are the common synthetic strategies for preparing 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one, and how can intermediates be characterized?
The synthesis of pyridinone derivatives typically involves condensation reactions between indoline and substituted benzyl groups. For example, alkylation of pyridinone with a chloromethylquinoline derivative (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) under basic conditions (KOtBu/THF) yields the target compound . Key intermediates can be characterized via NMR (e.g., δ 8.41–8.04 ppm for aromatic protons) and single-crystal X-ray diffraction to confirm stereochemistry and intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray crystallography is the gold standard for structural validation. For pyridinone derivatives, the dihedral angles between aromatic rings (e.g., 85.93° between quinoline and pyridinone moieties) and intermolecular interactions (e.g., π–π stacking distances of 3.55–3.78 Å) are critical for understanding packing behavior . Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve torsional ambiguities .
Q. What biochemical assays are suitable for initial activity screening?
Enzyme inhibition assays (e.g., DPP-4 inhibition) are commonly employed. For pyridinone derivatives, measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) and validate specificity against off-target kinases (e.g., IGF-1R or ERK1/2) to rule out promiscuity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized to enhance target selectivity?
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
Q. How can crystallographic data inform the design of analogs with improved solubility?
Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯π) that contribute to low solubility. Introduce polar groups (e.g., –OH or –NH) at non-critical positions (e.g., pyridinone C4) to disrupt hydrophobic stacking without compromising target binding .
Q. What strategies validate the compound’s mechanism of action in complex disease models?
- Genetic Knockdown : siRNA-mediated silencing of DPP-4 in cell lines to confirm on-target effects .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways (e.g., incretin signaling) in diabetic rodent models .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
Library Synthesis : Prepare analogs with systematic substitutions (e.g., benzyl → cyclohexylmethyl) .
High-Throughput Screening : Use FRET-based assays for DPP-4 inhibition .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes in DPP-4’s active site .
Q. What analytical techniques are critical for purity assessment?
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
- HRMS : Confirm molecular ion ([M+H]) within 5 ppm error .
Data Contradictions and Resolution
Q. How to address discrepancies between computational predictions and experimental IC50_{50}50 values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
